molecular formula C18H24N6O B12236243 3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole

3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B12236243
M. Wt: 340.4 g/mol
InChI Key: YEKPJLCENVPULX-UHFFFAOYSA-N
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Description

3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyrrolo and pyrimidine moieties. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can be carried out to introduce different substituents onto the oxadiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of multiple heterocyclic rings suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. This includes studies on their efficacy as anticancer agents, antimicrobial compounds, or modulators of specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it suitable for applications in electronics or as a precursor for advanced polymers.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.

    Imidazole Derivatives: Known for their broad range of chemical and biological properties.

    Triazole Compounds: Often used in medicinal chemistry for their stability and reactivity.

Uniqueness

What sets 3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

3-methyl-5-[[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H24N6O/c1-11-19-16-5-3-4-15(16)18(21-11)24-8-13-6-23(7-14(13)9-24)10-17-20-12(2)22-25-17/h13-14H,3-10H2,1-2H3

InChI Key

YEKPJLCENVPULX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)CC5=NC(=NO5)C

Origin of Product

United States

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